molecular formula C21H25N5O5 B3407701 methyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate CAS No. 842959-35-7

methyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

Cat. No.: B3407701
CAS No.: 842959-35-7
M. Wt: 427.5 g/mol
InChI Key: ICRJCTROUDGYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a pyrimido-purine derivative characterized by a fused bicyclic core structure with a 4-ethoxyphenyl substituent at position 9 and a methyl ester group at the acetamide side chain. Its synthesis typically involves multistep organic reactions, including cyclization and esterification, as seen in analogous compounds .

Properties

IUPAC Name

methyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5/c1-5-31-15-8-6-14(7-9-15)24-10-13(2)11-25-17-18(22-20(24)25)23(3)21(29)26(19(17)28)12-16(27)30-4/h6-9,13H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRJCTROUDGYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[1,2-g]purin structure, followed by the introduction of the ethoxyphenyl and methyl groups. Common reagents used in these reactions include ethyl acetate, dimethylformamide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups.

Scientific Research Applications

Methyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Ethyl Ester Analog

  • Name : Ethyl [9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate
  • Key Differences : The ethyl ester group replaces the methyl ester, increasing molecular weight (417.85 g/mol vs. ~403.84 g/mol for the methyl analog) and slightly altering lipophilicity. This substitution may influence metabolic stability and binding kinetics .

Chlorophenyl Analog

  • Name : Ethyl [9-(4-chlorophenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate
  • Key Differences: The 4-chlorophenyl group replaces the 4-ethoxyphenyl moiety. The chloro substituent enhances electronegativity and lipophilicity (Cl vs.

Benzyl Ester Analog (Compound 76)

  • Name : Benzyl 2–(9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,4a,6,7,8,9,10a-octahydropyrimido[2,1-f]purin-3(2H)-yl)acetate
  • Key Differences : The benzyl ester introduces aromatic bulk, significantly increasing steric hindrance and hydrophobicity. This modification destabilized the HIV-1 reverse transcriptase (RT) conformation in differential scanning fluorimetry (DSF) assays, unlike smaller esters .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Methyl Ester C20H21N5O5 403.41 4-Ethoxyphenyl, Methyl 1.8–2.2
Ethyl Ester C21H23N5O5 417.85 4-Ethoxyphenyl, Ethyl 2.0–2.4
Chlorophenyl Analog C19H20ClN5O4 417.85 4-Chlorophenyl, Ethyl 2.5–3.0
Benzyl Ester (Compound 76) C25H25N5O5 475.50 4-Ethoxyphenyl, Benzyl 3.2–3.6

*LogP values estimated via computational models (e.g., XLogP3).

HIV-1 Reverse Transcriptase Inhibition

  • Benzyl Ester (Compound 76) : Reduced RT melting temperature (Tm) in DSF assays, indicating destabilization of RT-inhibitor complexes. This contrasts with ethyl/methyl esters, which may stabilize RT due to smaller substituents .
  • Ethyl/Methyl Esters: Hypothesized to exhibit improved binding to RT’s allosteric pockets owing to reduced steric hindrance. No direct data exists for the methyl ester, but ethyl analogs show intermediate effects .

Antitumor and Kinase Inhibition

  • Pyrimido-Diazepine Analogs : Compounds like 1-Ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,5H)-dione demonstrate activity against receptor tyrosine kinases (RTKs), suggesting the target methyl ester may share similar mechanisms .

Q & A

Q. Table 1: Example DoE Framework for Synthesis Optimization

FactorLow LevelHigh LevelResponse Variable
Temperature (°C)80120Yield (%)
Reaction Time (h)2448Purity (HPLC)
Catalyst Loading0.5 mol%2.0 mol%Byproduct Formation

Advanced: How can computational methods accelerate reaction pathway discovery for this compound?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states. For instance:

  • ICReDD Framework : Integrate density functional theory (DFT) with experimental feedback to identify energetically favorable pathways for forming the pyrimido[1,2-g]purine core .
  • AI-Driven Optimization : Train machine learning models on existing spectral and reaction databases to predict optimal conditions for introducing the 4-ethoxyphenyl group .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

  • HPLC-MS : Use reverse-phase HPLC (C18 column) with UV detection (λ = 254 nm) coupled to high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ ion) .
  • NMR : Assign signals for the ethoxyphenyl (δ 6.8–7.4 ppm), methyl ester (δ 3.6–3.8 ppm), and pyrimidine-dione protons (δ 8.1–8.3 ppm) .

Q. Table 2: Key HRMS and HPLC Parameters

TechniqueInstrumentKey Data
HRMSOrbitrap Elitem/z = [M+H]+ (theoretical vs. observed)
HPLCC18 column, SMD-TFA05Retention time = 1.5–2.0 min

Advanced: How can researchers resolve contradictions between theoretical predictions and experimental spectral data?

Answer:

  • Cross-Validation : Compare DFT-predicted NMR chemical shifts with experimental data using software like ACD/Labs or Gaussian. Discrepancies in the pyrimidine ring protons may indicate solvent effects or tautomeric forms .
  • Multi-Technique Analysis : Combine X-ray crystallography (for solid-state conformation) with molecular dynamics simulations (solution-state behavior) to reconcile structural ambiguities .

Basic: What substituent modifications could enhance biological activity while maintaining stability?

Answer:

  • Ethoxyphenyl Optimization : Replace the 4-ethoxy group with electron-withdrawing groups (e.g., fluoro) to modulate electronic properties and improve binding affinity, as seen in analogs .
  • Methyl Ester Hydrolysis : Evaluate the acetate group’s stability under physiological pH using accelerated degradation studies (40°C, 75% RH) .

Advanced: How can AI-driven SAR models improve the design of derivatives?

Answer:

  • QSAR Modeling : Train models on bioactivity datasets (e.g., IC50 values) to correlate substituent electronegativity, steric bulk, and logP with target binding .
  • Fragment-Based Design : Use molecular docking (AutoDock Vina) to prioritize derivatives with optimal interactions at the active site, guided by crystallographic data from related purine analogs .

Basic: What protocols ensure compound stability during long-term storage?

Answer:

  • Storage Conditions : Store lyophilized powder at -20°C under inert gas (N2/Ar) to prevent oxidation of the dione moiety .
  • Stability Monitoring : Perform monthly HPLC assays to detect degradation products (e.g., hydrolyzed acetate or dimerization) .

Advanced: How can interdisciplinary collaboration address synthesis and bioactivity challenges?

Answer:

  • Integrated Workflows : Combine synthetic chemistry with computational biology (e.g., ICReDD’s reaction design loop) to iteratively refine synthesis and activity screening .
  • Data Sharing : Participate in open-access platforms (e.g., PubChem) to compare spectral data and biological endpoints with structurally similar compounds .

Basic: What ethical guidelines apply to non-human research involving this compound?

Answer:

  • Institutional Oversight : Adhere to IACUC protocols for in vitro and ex vivo studies, particularly when testing cytotoxicity or enzyme inhibition .
  • Data Transparency : Disclose synthetic byproducts and purity thresholds (>95%) in publications to ensure reproducibility .

Advanced: How can machine learning enhance reaction scalability for analogs?

Answer:

  • Process Intensification : Use AI to predict solvent recycling efficiency or catalyst lifetime in flow chemistry systems .
  • Risk Mitigation : Train neural networks on failure modes (e.g., exothermic runaway reactions) to optimize safety protocols during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.